molecular formula C22H21FN4OS B3691929 1-{4-[4-(4-Fluorophenyl)piperazin-1-YL]-2-phenyl-6-sulfanylidene-1,6-dihydropyrimidin-5-YL}ethan-1-one

1-{4-[4-(4-Fluorophenyl)piperazin-1-YL]-2-phenyl-6-sulfanylidene-1,6-dihydropyrimidin-5-YL}ethan-1-one

Cat. No.: B3691929
M. Wt: 408.5 g/mol
InChI Key: SDVIXYLHUUEOTC-UHFFFAOYSA-N
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Description

1-{4-[4-(4-Fluorophenyl)piperazin-1-YL]-2-phenyl-6-sulfanylidene-1,6-dihydropyrimidin-5-YL}ethan-1-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a phenyl group, and a sulfanylidene-dihydropyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(4-Fluorophenyl)piperazin-1-YL]-2-phenyl-6-sulfanylidene-1,6-dihydropyrimidin-5-YL}ethan-1-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(4-Fluorophenyl)piperazin-1-YL]-2-phenyl-6-sulfanylidene-1,6-dihydropyrimidin-5-YL}ethan-1-one can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Solvents like DMF and DMSO are frequently used due to their ability to dissolve a wide range of compounds and facilitate reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-{4-[4-(4-Fluorophenyl)piperazin-1-YL]-2-phenyl-6-sulfanylidene-1,6-dihydropyrimidin-5-YL}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[4-(4-Fluorophenyl)piperazin-1-YL]-2-phenyl-6-sulfanylidene-1,6-dihydropyrimidin-5-YL}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[4-(4-Fluorophenyl)piperazin-1-YL]-2-phenyl-6-sulfanylidene-1,6-dihydropyrimidin-5-YL}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[6-[4-(4-fluorophenyl)piperazin-1-yl]-2-phenyl-4-sulfanylidene-1H-pyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4OS/c1-15(28)19-21(24-20(25-22(19)29)16-5-3-2-4-6-16)27-13-11-26(12-14-27)18-9-7-17(23)8-10-18/h2-10H,11-14H2,1H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVIXYLHUUEOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=NC1=S)C2=CC=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[4-(4-Fluorophenyl)piperazin-1-YL]-2-phenyl-6-sulfanylidene-1,6-dihydropyrimidin-5-YL}ethan-1-one
Reactant of Route 2
1-{4-[4-(4-Fluorophenyl)piperazin-1-YL]-2-phenyl-6-sulfanylidene-1,6-dihydropyrimidin-5-YL}ethan-1-one
Reactant of Route 3
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1-{4-[4-(4-Fluorophenyl)piperazin-1-YL]-2-phenyl-6-sulfanylidene-1,6-dihydropyrimidin-5-YL}ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-{4-[4-(4-Fluorophenyl)piperazin-1-YL]-2-phenyl-6-sulfanylidene-1,6-dihydropyrimidin-5-YL}ethan-1-one
Reactant of Route 5
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1-{4-[4-(4-Fluorophenyl)piperazin-1-YL]-2-phenyl-6-sulfanylidene-1,6-dihydropyrimidin-5-YL}ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-{4-[4-(4-Fluorophenyl)piperazin-1-YL]-2-phenyl-6-sulfanylidene-1,6-dihydropyrimidin-5-YL}ethan-1-one

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